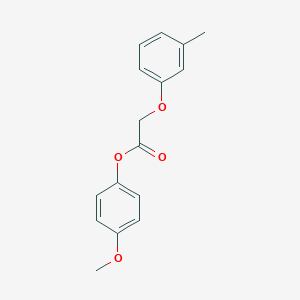

4-Methoxyphenyl (3-methylphenoxy)acetate

Description

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

(4-methoxyphenyl) 2-(3-methylphenoxy)acetate |

InChI |

InChI=1S/C16H16O4/c1-12-4-3-5-15(10-12)19-11-16(17)20-14-8-6-13(18-2)7-9-14/h3-10H,11H2,1-2H3 |

InChI Key |

WCNVAWRNPFPWRV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)OC |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs of 4-Methoxyphenyl (3-methylphenoxy)acetate, highlighting differences in substituents, molecular properties, and reported bioactivities:

Key Observations:

- Functional Group Impact : The presence of electron-donating groups (e.g., methoxy) enhances stability and bioavailability, while electron-withdrawing groups (e.g., fluoro in ) may improve binding specificity in drug design.

- Bioactivity: Methoxyphenyl-containing compounds often exhibit cytotoxic or antioxidant properties.

Physicochemical Properties

- Solubility: Methoxyphenyl acetates are generally lipophilic, with solubility enhanced by polar substituents (e.g., amino groups in ).

- Thermal Stability : Melting points vary widely; for instance, methyl 2-(3-fluoro-4-methylphenyl)acetate has a reported melting point of 79–82°C , whereas methyl 2-(4-methoxyphenyl)-2-oxoacetate is liquid at room temperature .

Preparation Methods

Fischer Esterification

The acid-catalyzed reaction between 3-methylphenoxyacetic acid and 4-methoxyphenol employs concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) as a catalyst. The mechanism proceeds via protonation of the carboxylic acid, nucleophilic attack by the phenolic oxygen, and subsequent dehydration to form the ester. This method, while cost-effective, is equilibrium-driven, necessitating azeotropic removal of water (e.g., via Dean-Stark apparatus) to shift the equilibrium toward product formation. Typical conditions involve refluxing in toluene or benzene for 10–12 hours, yielding approximately 60–70% product.

Acid Chloride Alkylation

Conversion of 3-methylphenoxyacetic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) enables rapid nucleophilic acyl substitution with 4-methoxyphenol. The reaction, conducted in anhydrous dichloromethane or ethyl acetate, requires a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. This method achieves higher yields (80–90%) under milder conditions (room temperature, 2–4 hours), though handling corrosive reagents demands stringent safety protocols.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling between 3-methylphenoxyacetic acid and 4-methoxyphenol in the presence of 4-dimethylaminopyridine (DMAP). This method, ideal for sterically hindered substrates, proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic displacement. Yields exceeding 90% are attainable, albeit at higher reagent costs and necessitating purification to remove dicyclohexylurea byproducts.

Synthetic Protocols and Optimization Strategies

Stepwise Procedure for Acid Chloride Method

-

Synthesis of 3-Methylphenoxyacetyl Chloride

-

Dissolve 3-methylphenoxyacetic acid (1.0 equiv) in anhydrous dichloromethane.

-

Add thionyl chloride (1.2 equiv) dropwise under nitrogen at 0°C.

-

Reflux for 2 hours, then evaporate excess SOCl₂ under reduced pressure.

-

-

Esterification with 4-Methoxyphenol

-

Dissolve 4-methoxyphenol (1.1 equiv) in dichloromethane with pyridine (2.0 equiv).

-

Add 3-methylphenoxyacetyl chloride dropwise at 0°C, then stir at room temperature for 4 hours.

-

Quench with ice water, extract with dichloromethane, and dry over Na₂SO₄.

-

Purify via recrystallization (ethyl acetate/hexane) to isolate the ester.

-

Catalytic Enhancements and Solvent Selection

The patent WO2015159170A2 highlights the efficacy of molecular sieves (e.g., 4Å) and PTSA in imine formation, suggesting analogous utility in esterification to absorb water and drive reactions to completion. Solvents such as ethyl acetate, toluene, or 2-methyltetrahydrofuran (2-MeTHF) are preferred for their low polarity and compatibility with phenolic substrates.

Comparative Analysis of Methodologies

The table below synthesizes key parameters for each method, derived from analogous reactions and theoretical optimization:

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, toluene, reflux, 12 h | 60–70% | Low cost, simple setup | Equilibrium limits yield |

| Acid Chloride Alkylation | SOCl₂, pyridine, CH₂Cl₂, RT, 4 h | 80–90% | High yield, rapid | Corrosive reagents |

| DCC Coupling | DCC/DMAP, CH₂Cl₂, RT, 6 h | 85–95% | Mild conditions, high purity | Costly reagents, byproduct removal |

Characterization and Quality Control

Post-synthetic characterization ensures structural fidelity and purity:

-

Infrared Spectroscopy (IR) : A strong carbonyl stretch at 1740–1760 cm⁻¹ confirms ester formation. Aromatic C-O-C stretches appear at 1240–1280 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) :

-

High-Performance Liquid Chromatography (HPLC) : Chiral purity >99% achievable via recrystallization.

Industrial Scalability and Environmental Considerations

The acid chloride method, despite its hazards, is most amenable to scale-up due to high yields and reagent availability. Alternatives such as enzymatic catalysis (e.g., lipase-mediated esterification) remain underexplored but could offer greener profiles . Solvent recovery systems (e.g., toluene distillation) and catalyst recycling align with sustainable practices.

Q & A

Q. What are the standard synthetic routes for 4-Methoxyphenyl (3-methylphenoxy)acetate, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions, such as coupling 4-methoxyphenol derivatives with activated esters or acyl chlorides. For example:

- Step 1: React 4-methoxyphenol with chloroacetic acid under basic conditions (e.g., K₂CO₃ in acetone) to form the acetoxy intermediate.

- Step 2: Purify intermediates via silica gel column chromatography (e.g., petroleum ether:ethyl acetate 97:3) .

- Optimization: Yield improvements (e.g., from 50% to 85%) are achieved by adjusting stoichiometry, solvent polarity (toluene/dioxane mixtures), and reaction time (24–72 hours under reflux) .

Q. What spectroscopic methods are used to characterize this compound?

Answer:

- FTIR: Identifies ester carbonyl stretches (C=O at ~1740 cm⁻¹) and aromatic C-O-C vibrations (1250–1050 cm⁻¹) .

- NMR: ¹H NMR confirms methoxy (-OCH₃) singlet at δ 3.8–3.9 ppm and aromatic protons (δ 6.7–7.2 ppm). ¹³C NMR resolves ester carbonyl carbons (~170 ppm) .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., 166.17 g/mol for C₉H₁₀O₃) .

Q. How should this compound be stored to ensure stability?

Answer:

- Store in airtight containers under inert gas (e.g., N₂) at 2–8°C.

- Avoid exposure to moisture or light, which may hydrolyze the ester bond. Compatibility testing shows no reactivity with glass or polypropylene .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for structurally similar derivatives?

Answer:

- Case Study: If NMR signals overlap (e.g., para-substituted vs. meta-substituted phenoxy groups), use 2D NMR (COSY, HSQC) to resolve coupling patterns.

- Validation: Cross-reference with computational models (DFT-based chemical shift predictions) .

- Contradiction Analysis: Compare retention times in HPLC with authenticated standards to rule out impurities .

Q. What strategies are used to study the interaction of this compound with biomolecules?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize target enzymes (e.g., hydrolases) to measure binding affinity (KD).

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions.

- Molecular Docking: Use software like AutoDock to predict binding poses, focusing on methoxy and phenoxy groups’ roles in hydrophobic interactions .

Q. How can synthetic yields be improved while minimizing side reactions?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate esterification .

- Solvent Optimization: Replace dioxane with DMF to enhance solubility of aromatic intermediates.

- In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and terminate before byproduct formation .

Q. What analytical approaches distinguish this compound from its regioisomers?

Answer:

- Chromatography: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate isomers based on polarity differences.

- X-ray Crystallography: Resolve crystal structures to confirm substitution patterns .

- Tandem MS/MS: Fragment ions (e.g., m/z 121 for methoxyphenyl fragments) provide isomer-specific fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.